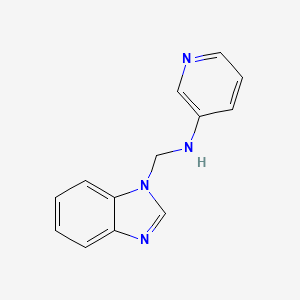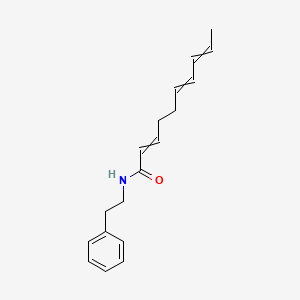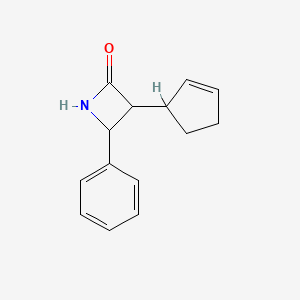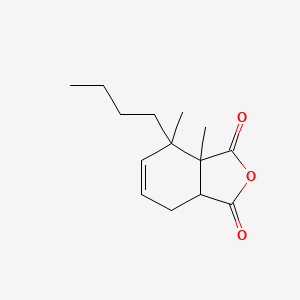![molecular formula C11H11NO3 B12558406 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- CAS No. 160984-79-2](/img/structure/B12558406.png)
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- is a chemical compound known for its unique structure and properties It belongs to the benzoxazolone family, which is characterized by a benzene ring fused with an oxazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- typically involves the reaction of benzoxazolone with 2-methyl-2-propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The process is carefully monitored to maintain the required reaction conditions and to minimize the formation of by-products.
化学反応の分析
Types of Reactions
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the 5-[(2-methyl-2-propenyl)oxy]- group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are conducted under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
科学的研究の応用
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- can be compared with other benzoxazolone derivatives to highlight its uniqueness:
Similar Compounds: Other benzoxazolone derivatives include 2(3H)-Benzoxazolone, 5-methyl-, and 2(3H)-Benzoxazolone, 5-ethyl-.
Uniqueness: The presence of the 5-[(2-methyl-2-propenyl)oxy]- group distinguishes it from other derivatives, providing unique chemical and biological properties that can be leveraged for specific applications.
特性
CAS番号 |
160984-79-2 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
5-(2-methylprop-2-enoxy)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H11NO3/c1-7(2)6-14-8-3-4-10-9(5-8)12-11(13)15-10/h3-5H,1,6H2,2H3,(H,12,13) |
InChIキー |
QTKMTUYHTCQBGG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)COC1=CC2=C(C=C1)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)

![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)

![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)




